(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methoxyaniline with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzyl-3-chloro-4-methoxyaniline.
Coupling Reaction: The intermediate is then reacted with acrylonitrile in the presence of a catalyst like palladium on carbon to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide: can be compared with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a benzyl group and a cyano group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-benzyl-3-(3-chloro-4-methoxyanilino)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-17-8-7-15(9-16(17)19)21-12-14(10-20)18(23)22-11-13-5-3-2-4-6-13/h2-9,12,21H,11H2,1H3,(H,22,23)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGGQAADJYJNTR-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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